Comparative Enzyme Inhibition: Alanine Racemase (Alr) from M. tuberculosis
The target compound demonstrates moderate inhibition of Mycobacterium tuberculosis alanine racemase (Alr), an essential enzyme for bacterial cell wall synthesis. In a head-to-head comparison against two close structural analogs, it exhibits an IC50 value of 6.5 µM. This potency is approximately 2-fold weaker than the 4-methoxy analog (IC50 = 3.3 µM), yet equipotent to the piperidine analog (IC50 = 6.0 µM) [1]. This establishes a clear, quantifiable SAR point: para-substitution with a methyl group yields intermediate potency, distinct from the more potent methoxy derivative and the alternative heterocyclic piperidine core.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 6.5 µM |
| Comparator Or Baseline | Comparator 1: 2-(4-methoxyphenyl)-1-morpholin-4-ylethanethione (IC50 = 3.3 µM); Comparator 2: 2-phenyl-1-piperidin-1-ylethanethione (IC50 = 6.0 µM) |
| Quantified Difference | 2.0-fold less potent vs. 4-methoxy analog; 1.08-fold less potent vs. piperidine analog |
| Conditions | In vitro enzymatic assay against recombinant M. tuberculosis alanine racemase in 100 mM Tris-Tricine buffer (pH 8.5). |
Why This Matters
This data defines the compound's precise position in a validated SAR series, enabling researchers to select it as a specific control or reference point to benchmark the impact of para-substituent modifications on target engagement.
- [1] Anthony, K.G.; Strych, U.; Yeung, K.R.; Shoen, C.S.; Perez, O.; Krause, K.L.; Cynamon, M.H.; Aristoff, P.A.; Koski, R.A. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE 2011, 6(5), e20374. View Source
